(+)-Puerol B 2/-O-glucoside

Overview

Description

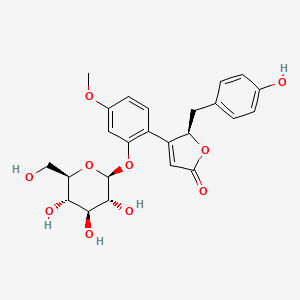

(+)-Puerol B 2/-O-glucoside is a natural phenolic compound found in the herbs of Pueraria lobata. It is known for its unique structure, which includes a glucopyranosyloxy group attached to a methoxyphenyl and hydroxyphenylmethyl group. This compound has garnered attention due to its potential biological activities and applications in various fields.

Mechanism of Action

Target of Action

It is known that similar compounds, such as phloridzin (also known as phlorizin, phloretin 2’-o-glucoside, phlorrhizin, phlorhizin, or phlorizoside), are potent inhibitors of the sodium-glucose cotransporter-2 (sglt2) and have displayed numerous pharmacological effects .

Mode of Action

For instance, phloridzin is known to inhibit SGLT2, which plays a crucial role in glucose reabsorption in the kidneys .

Biochemical Pathways

Related compounds like phloridzin are known to affect the glucose metabolism pathway by inhibiting sglt2 .

Pharmacokinetics

These dihydrochalcones are further converted by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) to yield phloretin glucuronides and phloretin sulfate glucuronides, respectively .

Result of Action

Similar compounds like phloridzin have been shown to possess various pharmacological effects such as antidiabetic, anticancer, anti-obesity, antioxidant, antiaging, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Puerol B 2/-O-glucoside can be achieved through enzymatic synthesis, which involves the use of specific enzymes to catalyze the formation of the glucoside bond. This method is preferred due to its high specificity and yield. The reaction typically involves the use of glucosyltransferase enzymes, which transfer a glucose moiety to the aglycone part of the molecule under controlled conditions of pH, temperature, and substrate concentration .

Industrial Production Methods

Industrial production of this compound often involves the extraction of the compound from natural sources, such as the roots of Pueraria lobata. The extraction process includes steps like solvent extraction, purification, and crystallization to obtain the compound in its pure form. Enzymatic synthesis is also employed on an industrial scale to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

(+)-Puerol B 2/-O-glucoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The glucoside group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts like acids or bases to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as quinones, alcohols, and substituted glucosides .

Scientific Research Applications

(+)-Puerol B 2/-O-glucoside has several scientific research applications:

Chemistry: It is used as a model compound to study glucoside synthesis and reactions.

Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic effects in treating diseases like diabetes and cancer.

Industry: It is used in the production of natural health products and supplements.

Comparison with Similar Compounds

Similar Compounds

Puerarin: Another glucoside compound found in Pueraria lobata, known for its antioxidant properties.

Daidzin: A glucoside of daidzein, found in soybeans, with potential anti-cancer effects.

Genistin: A glucoside of genistein, also found in soybeans, known for its estrogenic activity.

Uniqueness

(+)-Puerol B 2/-O-glucoside is unique due to its specific structure and the presence of both methoxyphenyl and hydroxyphenylmethyl groups, which contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name |

(2R)-2-[(4-hydroxyphenyl)methyl]-3-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2H-furan-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O10/c1-31-14-6-7-15(16-10-20(27)32-17(16)8-12-2-4-13(26)5-3-12)18(9-14)33-24-23(30)22(29)21(28)19(11-25)34-24/h2-7,9-10,17,19,21-26,28-30H,8,11H2,1H3/t17-,19-,21-,22+,23-,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVBNDMOPKKFCH-ZAUXWKBESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC(=O)OC2CC3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C2=CC(=O)O[C@@H]2CC3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrolo[2,3-f]quinoline-4,5-diol](/img/structure/B569984.png)

![2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol](/img/structure/B569989.png)

![N-[4-(Acetylamino)benzoyl]-beta-alanine](/img/structure/B570001.png)